molecular formula C10H14ClNO2 B164805 (S)-3-Amino-2-benzylpropanoic acid hydrochloride CAS No. 1010806-95-7

(S)-3-Amino-2-benzylpropanoic acid hydrochloride

Cat. No. B164805
CAS RN: 1010806-95-7
M. Wt: 215.67 g/mol
InChI Key: HIYMCIGQCWOWJV-FVGYRXGTSA-N
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Description

-(S)-3-Amino-2-benzylpropanoic acid hydrochloride (also known as S-ABAH) is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral amino acid derivative with a unique structure and properties, making it an attractive target for biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

A considerable amount of research is dedicated to the synthesis and characterization of compounds structurally related to "(S)-3-Amino-2-benzylpropanoic acid hydrochloride". These studies often aim at discovering novel drugs with improved efficacy and safety profiles. For instance, the review on the synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid discusses a novel salicylic acid derivative, highlighting its potential as an alternative compound for drug development due to its promising COX-2 specificity and toxicity profile (Yudy Tjahjono et al., 2022).

Pharmacological Applications

Research on related compounds demonstrates a range of pharmacological applications, including anti-inflammatory, antioxidant, and anti-cancer properties. For example, studies on Chlorogenic acid (CGA) and its derivatives show significant therapeutic roles, including antioxidant activity, anti-inflammatory, and neuroprotective effects (M. Naveed et al., 2018). Similarly, research on benzofused thiazole derivatives outlines their potential as novel antioxidant and anti-inflammatory agents (Dattatraya G. Raut et al., 2020).

Molecular Docking Studies

Molecular docking studies are an integral part of the drug development process, providing insights into the potential interactions between drug candidates and their target sites. Research efforts in this area aim to identify and optimize compounds with high specificity and efficacy. The work on novel benzofused thiazole derivatives includes molecular docking studies to evaluate their antioxidant and anti-inflammatory activities, indicating a methodological approach to drug discovery (Dattatraya G. Raut et al., 2020).

properties

IUPAC Name

(2S)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMCIGQCWOWJV-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647421
Record name (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1010806-95-7
Record name (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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